An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-5-methanamine: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-5-methanamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-1,2,4-triazole-5-methanamine, a substituted triazole, has emerged as a molecule of significant interest in medicinal chemistry. Its structural motif is a key component in the design and synthesis of targeted therapeutics, most notably in the field of oncology. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of next-generation pharmaceuticals. Understanding the nuanced characteristics of this compound is essential for researchers aiming to leverage its potential in novel drug design and development projects.
Physicochemical Properties
1-Methyl-1H-1,2,4-triazole-5-methanamine is a small, nitrogen-rich heterocyclic compound. A summary of its key identifiers and physicochemical properties is provided below. While experimentally determined physical properties such as melting and boiling points are not widely published, its structural features suggest it is a polar molecule, likely soluble in polar solvents.
| Property | Value | Source |
| CAS Number | 244639-03-0 | [1][2][3] |
| Molecular Formula | C₄H₈N₄ | [1][2][3] |
| Molecular Weight | 112.13 g/mol | [1][2][3] |
| IUPAC Name | (1-Methyl-1H-1,2,4-triazol-5-yl)methanamine | [2] |
| Storage Temperature | 2-8°C (protect from light) | [3] |
Synthesis and Reactivity
The synthesis of 1-Methyl-1H-1,2,4-triazole-5-methanamine is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis is a critical step in the multi-step preparation of the highly potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[4][5][6] The synthetic routes to Talazoparib describe the preparation of precursors which are then elaborated to form the 1-methyl-1H-1,2,4-triazole-5-yl moiety.[4][5][6] These methods provide a foundational understanding for its synthesis, which likely involves the construction of the triazole ring followed by the introduction or modification of the aminomethyl group at the 5-position.
A plausible synthetic approach, inferred from related literature on substituted triazoles, would involve the cyclization of a suitable amidine or related precursor, followed by functional group interconversion to yield the desired methanamine.
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for 1-Methyl-1H-1,2,4-triazole-5-methanamine.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the triazole ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.
Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The predicted monoisotopic mass is 112.0749 Da.[9] Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the triazole ring, providing structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl and methylene groups, and C=N and N-N stretching vibrations characteristic of the triazole ring.
Application in Drug Development: The Case of Talazoparib
The most prominent application of 1-Methyl-1H-1,2,4-triazole-5-methanamine is as a crucial structural component of Talazoparib (BMN 673) , a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[5]
Role in PARP Inhibition
Talazoparib is an anticancer agent that has shown significant efficacy in treating cancers with mutations in the BRCA1 and BRCA2 genes.[5] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancer cells with BRCA mutations, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP by Talazoparib leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
The 1-methyl-1H-1,2,4-triazole-5-yl moiety of Talazoparib plays a critical role in its binding to the PARP enzyme.[5] The unique stereospecific structure of Talazoparib, which includes this triazole fragment, allows for extensive and unique binding interactions within the active site of PARP1 and PARP2, contributing to its high potency.[5]
Signaling Pathway of PARP Inhibition
Caption: The mechanism of action of Talazoparib, highlighting the role of PARP inhibition in BRCA-deficient cancer cells.
Safety and Handling
A Safety Data Sheet (SDS) for 1-Methyl-1H-1,2,4-triazole-5-methanamine indicates that specific GHS hazard classifications are not currently available.[10] However, general laboratory safety precautions should be observed when handling this compound.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[10]
-
Ventilation: Use in a well-ventilated area or under a fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3][10] Recommended storage is at 2-8°C.[3]
-
Spills: In case of a spill, collect the material and place it in a suitable container for disposal. Avoid generating dust.[10]
-
First Aid:
-
In case of contact with eyes: Rinse immediately with plenty of water.
-
In case of contact with skin: Wash with soap and water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.[10]
-
Conclusion
1-Methyl-1H-1,2,4-triazole-5-methanamine is a vital heterocyclic building block with demonstrated importance in the synthesis of targeted cancer therapeutics. Its incorporation into the potent PARP inhibitor Talazoparib underscores its value in modern drug design. While comprehensive public data on its physicochemical and spectroscopic properties are limited, its established role in a clinically relevant molecule ensures its continued significance for researchers in medicinal chemistry and oncology. Further elucidation of its properties and reactivity will undoubtedly facilitate the development of new and improved therapeutic agents.
References
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